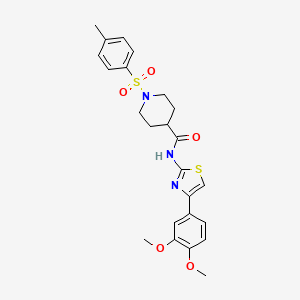

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S2/c1-16-4-7-19(8-5-16)34(29,30)27-12-10-17(11-13-27)23(28)26-24-25-20(15-33-24)18-6-9-21(31-2)22(14-18)32-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHXNLUVMUWBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 515.6 g/mol

The structure includes a thiazole ring, a piperidine moiety, and a tosyl group, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may impact fatty acid amide hydrolase (FAAH) activity, which is crucial for endocannabinoid metabolism .

- Receptor Interaction : It potentially interacts with various receptors in the central nervous system (CNS), suggesting implications for neuropharmacological applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antinociceptive | Demonstrated pain-relieving properties in animal models. |

| Anti-inflammatory | Exhibits potential to reduce inflammation through modulation of cytokine release. |

| Neuroprotective | Shows promise in protecting neuronal cells from damage in vitro and in vivo. |

| Antidepressant-like | Behavioral studies indicate effects similar to traditional antidepressants. |

Case Studies and Research Findings

- Antinociceptive Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in pain responses during formalin tests, indicating its potential as an analgesic agent .

- Neuroprotective Properties : In vitro studies have shown that this compound can protect against oxidative stress-induced neuronal cell death. This suggests potential therapeutic applications in neurodegenerative diseases .

- Behavioral Studies : Animal models subjected to chronic stress showed improvements in depressive-like behaviors when treated with this compound, suggesting it may influence mood regulation through serotonergic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Derivatives

The compound shares a thiazole-carboxamide backbone with analogs reported in Molecules (2014) and Iranian Journal of Pharmaceutical Research (2021). Key differences lie in substituents and their pharmacological implications:

The morpholinomethyl and pyridinyl substituents in analogs enhance solubility and target engagement via hydrogen bonding, whereas the tosylpiperidine group in the target compound may improve metabolic stability due to steric bulk and sulfonamide-mediated enzyme inhibition .

3,4-Dimethoxyphenyl-Containing Analogs

The 3,4-dimethoxyphenyl group is a critical pharmacophore in neuroactive compounds. For example:

- trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene () showed neurotrophic effects in cortical neurons via NGF-like signaling, suggesting that the dimethoxy motif enhances membrane permeability and receptor binding .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) demonstrated moderate neuroprotection, with a melting point of 90°C and distinct NMR shifts (e.g., aromatic protons at δ 6.7–7.1 ppm) .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide?

The compound is typically synthesized via a multi-step route involving:

- Thiazole ring formation : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to yield 4-(3,4-dimethoxyphenyl)thiazol-2-amine .

- Piperidine carboxamide coupling : Reaction of 1-tosylpiperidine-4-carboxylic acid with the thiazol-2-amine intermediate using coupling agents like HATU or EDCI in DMF or DCM. Purification is achieved via column chromatography or recrystallization .

- Key intermediates : Tosylpiperidine carboxamide and thiazol-2-amine derivatives are critical precursors .

Q. Which spectroscopic methods are critical for confirming structural integrity and purity?

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in thiazole/piperidine rings) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

- HPLC : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradients) .

Q. What preliminary biological assays are recommended to evaluate this compound?

- Kinase inhibition assays : Test activity against kinases (e.g., KCC2 or D1 protease) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Solvent selection : DMF improves coupling efficiency but may require switching to THF for scalability .

- Catalyst tuning : Use 10 mol% DMAP to enhance acylation rates .

- Purification : Replace column chromatography with pH-dependent crystallization (e.g., using ethanol/water mixtures) to improve yield (e.g., from 39% to 67% in similar analogs) .

Table 1 : Yield Optimization Strategies for Key Steps

| Step | Condition Adjustment | Yield Improvement | Reference |

|---|---|---|---|

| Amide Coupling | 1.2 eq HATU, 0°C → RT | 39% → 57% | |

| Cyclization | Reflux in EtOH/H₂O (8:2) | 6% → 35% | |

| Purification | Ethanol recrystallization | 24% → 78% |

Q. How should contradictory results in biological activity assays be resolved?

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests to rule out off-target effects .

- Stability testing : Monitor compound degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS to confirm bioactivity correlates with intact structure .

- Metabolite profiling : Identify active metabolites using hepatocyte incubation studies .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Substituent variation : Replace 3,4-dimethoxyphenyl with fluorinated or nitro groups to assess electronic effects on target binding .

- Scaffold hopping : Synthesize analogs with piperidine replaced by morpholine or pyrrolidine to probe steric tolerance .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with kinases or proteases .

Table 2 : SAR Insights from Structural Analogs

| Modification | Activity Change | Target Relevance | Reference |

|---|---|---|---|

| 3,4-Dimethoxy → 4-Fluorophenyl | 10× ↓ KCC2 inhibition | Hydrophobic pocket | |

| Tosyl → Benzoyl | 3× ↑ cytotoxicity | Enhanced cell uptake | |

| Piperidine → Morpholine | Inactive | Steric clash |

Q. How can researchers design experiments to study the compound’s mechanism of action?

- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout : Validate target dependency by silencing candidate genes (e.g., KCC2) in cellular models .

- Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.